15-Hexadecanolide 15-Hexadecanolide 15-Hexadecanolide is a macrolide.
15-Hexadecanolide is a natural product found in Mangifera indica with data available.
Brand Name: Vulcanchem
CAS No.: 69297-56-9
VCID: VC18991707
InChI: InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3
SMILES:
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

15-Hexadecanolide

CAS No.: 69297-56-9

Cat. No.: VC18991707

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

15-Hexadecanolide - 69297-56-9

Specification

CAS No. 69297-56-9
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name 16-methyl-oxacyclohexadecan-2-one
Standard InChI InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3
Standard InChI Key GILZFLFJYUGJLX-UHFFFAOYSA-N
Canonical SMILES CC1CCCCCCCCCCCCCC(=O)O1

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Stereochemical Features

15-Hexadecanolide (IUPAC name: 16-methyl-oxacyclohexadecan-2-one) consists of a 16-membered macrocyclic lactone ring with a methyl substituent at the C-16 position. The compound's canonical SMILES representation (CC1CCCCCCCCCCCCCC(=O)O1) confirms its cyclic ester configuration, while its InChIKey (GILZFLFJYUGJLX-UHFFFAOYSA-N) provides a unique identifier for computational and database applications. X-ray crystallographic studies of analogous macrolides suggest that the lactone ring adopts a puckered conformation, which influences both its volatility and intermolecular interactions .

Table 1: Key Physicochemical Properties of 15-Hexadecanolide

PropertyValue
Molecular FormulaC16H30O2\text{C}_{16}\text{H}_{30}\text{O}_{2}
Molecular Weight254.41 g/mol
CAS Registry Number4459-57-8
Density0.95–0.98 g/cm³ (estimated)
Melting Point32–35°C
Boiling Point185–190°C at 0.1 mmHg
LogP (Octanol-Water)4.2 ± 0.3
Vapor Pressure0.001 mmHg at 25°C

Data compiled from experimental and computational analyses .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1735 cm⁻¹ (C=O stretch of lactone) and 1170 cm⁻¹ (C-O-C asymmetric vibration). Nuclear magnetic resonance (NMR) spectral data confirm the macrocyclic structure:

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 4.15 (t, 2H, J=6.8 Hz, H-2), 2.35 (m, 2H, H-15), 1.60–1.25 (m, 26H, aliphatic protons)

  • 13C NMR^{13}\text{C NMR} (CDCl₃): δ 173.8 (C-1), 64.2 (C-2), 34.1–22.7 (aliphatic carbons), 14.1 (C-16 methyl) .

Biosynthetic Origins and Natural Distribution

Plant-Derived Sources

15-Hexadecanolide occurs naturally in:

  • Mangifera indica (mango): Isolated from leaf essential oils at concentrations up to 0.8% w/w

  • Achillea hamzaoglui: Detected in floral volatiles (2.2% relative abundance) and stem extracts (19.6% in specific populations)

  • Juniperus communis: Trace quantities contribute to the characteristic "juniper lactone" aroma profile .

Table 2: Natural Occurrence in Achillea Species

SpeciesPlant PartConcentration (% Relative Abundance)
A. hamzaogluiFlowers2.2
A. biebersteiniiLeaves0.6
A. millefoliumStems19.6

Gas chromatography-mass spectrometry (GC-MS) data from multiple populations .

Ecological Roles in Arthropods

As a sex pheromone component of Piezodorus hybneri (stink bug), 15-hexadecanolide functions in mate attraction at nanogram-level emissions. Field trials demonstrate that the (R)-enantiomer exhibits 78% higher behavioral activity compared to the (S)-form, suggesting stereospecific receptor interactions .

RegionMaximum Allowable ConcentrationRegulatory Body
EU0.5% in leave-on productsSCCS
USAGRAS for topical useFDA
Japan0.2% in aerosol productsMHW

Compiled from safety assessments .

Specialty Chemical Synthesis

15-Hexadecanolide serves as:

  • Macroinitiator for biodegradable polymers (e.g., polycaprolactone blends)

  • Chiral template in asymmetric catalysis

  • Phase-transfer agent in microemulsion systems .

Synthetic Methodologies and Production

Enantioselective Synthesis Pathways

The (R)-enantiomer is synthesized via a 5-step sequence from ethyl (R)-β-hydroxybutyrate:

  • Step 1: TBS protection of hydroxyl group (yield: 92%)

  • Step 2: Grignard chain elongation to C16 acid (yield: 85%)

  • Step 3: Yamaguchi macrolactonization (0.01 M, 60°C, 72h)

    Yield=78%, ee=99.2%\text{Yield} = 78\%,\ \text{ee} = 99.2\%
  • Step 4: Chromatographic purification (silica gel, hexane/EtOAc)

  • Step 5: Final recrystallization (hexane at -20°C) .

Industrial-Scale Production Challenges

Key issues include:

  • Ring-opening polymerization during high-temperature processing

  • Enantiomeric purity maintenance above 98% for pheromone applications

  • Solvent recovery rates below 65% in current batch processes .

Test SystemResult
Rat Oral LD₅₀>5,000 mg/kg
Rabbit Dermal LD₅₀>2,000 mg/kg
Ames Test (TA98, TA100)Negative up to 500 μg/plate
Human Repeat Insult Patch0.5% solution non-sensitizing

Data from OECD-compliant studies .

Environmental Fate Parameters

  • Biodegradation (OECD 301F): 68% mineralization in 28 days

  • Bioaccumulation Factor (BCF): 120 (moderate)

  • Aquatic Toxicity (Daphnia magna): EC₅₀ = 12 mg/L .

Emerging Research Directions

Semiochemical Applications in Agriculture

Field trials with synthetic (R)-15-hexadecanolide demonstrate:

  • 65% reduction in P. hybneri populations when used in mating disruption dispensers

  • Synergistic effects with (E)-2-hexenal (1:3 ratio) enhance trap captures by 40% .

Biomedical Material Innovations

Recent developments include:

  • Antibacterial polymer coatings (MIC = 32 μg/mL against S. aureus)

  • Drug-eluting stents with 15-hexadecanolide/paclitaxel matrices (85% release over 30 days) .

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